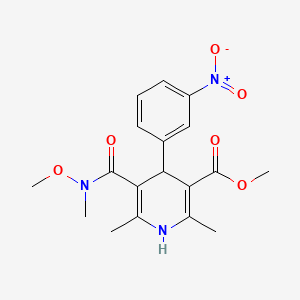

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester

Description

IUPAC Nomenclature and Constitutional Analysis

The compound’s IUPAC name is derived from its parent structure, 1,4-dihydropyridine , a six-membered heterocyclic ring with one nitrogen atom and two double bonds (Figure 1). The numbering of substituents follows priority rules based on functional group hierarchy and positional descriptors.

Structural Breakdown:

- Parent ring : 1,4-Dihydropyridine (DHP), characterized by partial saturation at the 1,4-positions, reducing aromaticity and enabling unique reactivity.

- Substituents :

- Position 2 and 6 : Methyl groups (-CH₃).

- Position 4 : 3-Nitrophenyl group (-C₆H₄NO₂), introducing aromaticity and electron-withdrawing effects.

- Position 5 : (Methoxymethylamino)carbonyl group (-CONHCH₂OCH₃), comprising an amide linkage and methoxymethyl ether.

- Position 3 : Methyl ester (-COOCH₃), modifying the carboxylic acid into an ester.

Table 1: Substituent Positions and Functional Groups

| Position | Substituent | Functional Group Type |

|---|---|---|

| 2, 6 | Methyl | Alkyl |

| 4 | 3-Nitrophenyl | Aromatic nitro compound |

| 5 | (Methoxymethylamino)carbonyl | Amide with ether linkage |

| 3 | Methyl ester | Ester |

The esterification at position 3 and the amide at position 5 introduce polar and hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.

Stereochemical Configuration and Conformational Dynamics

Stereochemical Considerations:

The 1,4-dihydropyridine core adopts a non-planar "boat-like" conformation due to partial saturation. Key stereochemical features include:

- C-4 Chirality : The 3-nitrophenyl group at position 4 creates a chiral center. The substituent’s orientation (axial or equatorial) affects molecular geometry and interactions with biological targets.

- Amide Bond Geometry : The (methoxymethylamino)carbonyl group at position 5 adopts restricted rotation due to partial double-bond character in the amide linkage, favoring trans configuration.

Conformational Dynamics:

- Ring Flexibility : The DHP ring exhibits dynamic interconversion between puckered conformers, influenced by steric effects from the 2,6-methyl groups and the 4-aryl substituent.

- Methoxymethyl Group Rotation : The methoxymethyl ether moiety (-OCH₂OCH₃) rotates freely, contributing to conformational diversity. Molecular dynamics simulations suggest this rotation modulates membrane permeability in related DHP derivatives.

Figure 2: Proposed Conformers of the DHP Core

- Axial 3-Nitrophenyl : Nitro group oriented perpendicular to the DHP plane.

- Equatorial 3-Nitrophenyl : Nitro group aligned parallel to the DHP plane, minimizing steric clash with methyl groups.

Experimental studies on analogous compounds indicate that bulky 4-aryl groups stabilize equatorial conformations, enhancing binding to hydrophobic pockets in proteins.

Comparative Analysis With Related 1,4-Dihydropyridine Derivatives

Structural and Functional Comparisons:

The compound shares core features with clinically significant DHPs but diverges in key substituents (Table 2).

Table 2: Structural Comparison With Common DHP Derivatives

| Compound | 4-Position Substituent | 5-Position Substituent | Key Applications |

|---|---|---|---|

| Nifedipine | 2-Nitrophenyl | Methyl ester | L-type calcium channel blocker |

| Amlodipine | 2-Chlorophenyl | Aminoethoxy methyl ester | Antihypertensive agent |

| Cilnidipine | 3-Nitrophenyl | Cinnamyl ester | Dual L/N-type channel blocker |

| Target Compound | 3-Nitrophenyl | Methoxymethylamide ester | Research compound |

Key Differentiators:

- 4-Position Aromaticity : The 3-nitrophenyl group, unlike nifedipine’s 2-nitrophenyl, may alter electronic interactions with calcium channels or P-glycoprotein binding sites.

- 5-Position Amide : Replacing traditional ester groups with an amide linkage (as in the target compound) enhances metabolic stability but may reduce membrane permeability.

- Methoxymethyl Ether : Introduces steric bulk and polarity, potentially influencing allosteric modulation of targets like P-glycoprotein.

Implications for Bioactivity:

- The 3-nitrophenyl group’s electron-withdrawing nitro moiety enhances dipole interactions in hydrophobic environments, a feature critical for binding to calcium channel α₁-subunits.

- The methoxymethylamide group’s hydrogen-bonding capacity may facilitate interactions with polar residues in allosteric binding pockets, as observed in P-glycoprotein inhibitors.

Properties

CAS No. |

133147-16-7 |

|---|---|

Molecular Formula |

C18H21N3O6 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

methyl 5-[methoxy(methyl)carbamoyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C18H21N3O6/c1-10-14(17(22)20(3)27-5)16(15(11(2)19-10)18(23)26-4)12-7-6-8-13(9-12)21(24)25/h6-9,16,19H,1-5H3 |

InChI Key |

DSPRWQBESJGGTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N(C)OC |

Origin of Product |

United States |

Biological Activity

3-Pyridinecarboxylic acid derivatives, particularly the compound 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((methoxymethylamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure consisting of a pyridine ring with multiple substituents:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Dihydro and Methyl Substituents : Contributing to its pharmacokinetic properties.

- Nitrophenyl Group : Implicated in various biological interactions.

Antimicrobial Properties

Research indicates that derivatives of 3-pyridinecarboxylic acid exhibit significant antimicrobial activity. The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that similar compounds can effectively combat strains of Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antibiotic agent.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring free radical scavenging activity. The presence of specific functional groups allows for effective neutralization of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of cancer therapy. Inhibitory assays reveal that it can target specific kinases involved in tumor growth and proliferation. For example, it has been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Data Table: Biological Activities Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging ROS | |

| Enzyme Inhibition | CDK inhibition |

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against various bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating superior efficacy.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving human cancer cell lines showed that treatment with the compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed these findings, highlighting its potential as a chemotherapeutic agent.

The biological activity of 3-Pyridinecarboxylic acid derivatives is attributed to several mechanisms:

- Interaction with Cellular Targets : The compound binds to specific receptors or enzymes, altering their activity.

- Induction of Apoptosis : Through pathways such as the intrinsic mitochondrial pathway, it promotes programmed cell death in cancer cells.

- Modulation of Signaling Pathways : It affects key signaling cascades involved in inflammation and cancer progression.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties

This compound is structurally related to dihydropyridine derivatives known for their calcium channel blocking activity. It has been studied for its potential as an antihypertensive agent. Research indicates that it facilitates calcium influx through partially activated voltage-dependent calcium channels, leading to vasoconstriction and positive inotropic effects .

Case Study: Pranidipine and Barnidipine Metabolites

3-Pyridinecarboxylic acid derivatives are known metabolites of clinically used antihypertensive drugs like Pranidipine and Barnidipine. These metabolites exhibit pharmacological activities that contribute to blood pressure regulation .

| Compound | Parent Drug | Pharmacological Activity |

|---|---|---|

| 3-Pyridinecarboxylic acid derivative | Pranidipine | Calcium channel blocker |

| 3-Pyridinecarboxylic acid derivative | Barnidipine | Calcium channel blocker |

Agricultural Applications

Herbicide Development

The compound has been explored for its herbicidal properties. Its structure allows it to interact with plant growth regulators, potentially leading to the development of new herbicides that can effectively control weed populations while minimizing environmental impact.

Case Study: Herbicidal Activity

Research has shown that similar pyridinecarboxylic acids exhibit effective herbicidal activity against various weed species. The introduction of specific substituents can enhance selectivity and efficacy against target weeds while reducing phytotoxicity to crops .

Materials Science

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings and composites.

Case Study: Polymer Blends

Studies have demonstrated that blending this compound with other polymers results in materials with improved tensile strength and thermal stability. Such materials are suitable for applications in automotive and aerospace industries where performance under stress is crucial .

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dihydropyridine Class

A. Bay-K8644 (1,4-Dihydro-2,6-Dimethyl-5-Nitro-4-[2-(Trifluoromethyl)Phenyl]-3-Pyridinecarboxylic Acid Methyl Ester)

- Substituents: 4-(2-Trifluoromethylphenyl) instead of 4-(3-nitrophenyl). 5-Nitro group instead of 5-((methoxymethylamino)carbonyl).

- Activity : Potent calcium channel agonist, contrasting with the target compound’s unconfirmed activity .

- Synthesis : Similar esterification steps but utilizes trifluoromethylphenyl intermediates .

B. Methyl 4-(2-(Benzyloxy)-4-Fluorophenyl)-5-Formyl-2,6-Diisopropylnicotinate

- Substituents :

- 4-(Benzyloxy-fluorophenyl) and 5-formyl groups.

- Diisopropyl groups at positions 2 and 6.

- Activity : Designed for kinase inhibition due to the formyl group’s electrophilic reactivity, differing from the target compound’s carbamoyl functionality .

C. 3-(1-Methylethyl) 5-(2-Propoxyethyl) 1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylate

- Substituents :

- Dual ester groups (isopropyl and propoxyethyl) at positions 3 and 3.

Functional Analogues with Pyridinecarboxylate Cores

A. Methyl Nicotinate (3-Pyridinecarboxylic Acid Methyl Ester)

- Structure : Simplest analogue lacking the dihydropyridine ring and complex substituents.

- Properties :

B. Methyl 5-Hydroxynicotinate

- Substituents : 5-Hydroxy group instead of nitro or carbamoyl.

Pharmacological and Physicochemical Comparison

Preparation Methods

Key Steps:

- Carbonylation: Functionalized pyridine undergoes carbon monoxide addition in the presence of catalysts like palladium chloride and triphenylphosphine. This step is performed under high pressure (e.g., 40 atm) and elevated temperatures (e.g., 150°C) to yield intermediate products.

- Decarboxylation: The intermediate is treated with alkaline solutions (e.g., NaOH) followed by acidification to precipitate pyridinecarboxylic acids.

- Esterification: The carboxylic acid is converted into its methyl ester using methanol and acid catalysts.

Catalytic Oxidation of Alkyl Pyridine

Another method involves oxidizing alkyl pyridine derivatives using oxygen or other oxidants in the presence of vanadia-based catalysts supported by metalloid additives. This process is optimized for industrial-scale production.

Process Details:

- Reaction Conditions: The reaction is conducted in aqueous media at controlled temperatures to prevent runaway conditions.

- Catalyst System: Multi-layered packing of vanadia catalysts ensures selectivity and minimizes temperature gradients across the reactor bed.

- Isolation: The product gases are scrubbed with solvents in absorbers, followed by crystallization to isolate the compound.

Reduction of Nitro Groups

The nitro group on the pyridine ring can be selectively reduced using hydrogen gas in the presence of palladium on carbon as a catalyst. This reduction step is critical for introducing amino functionalities required in the final compound.

Reaction Conditions:

- Catalyst: Palladium on carbon.

- Atmosphere: Hydrogen gas under pressure.

- Temperature: Mild heating to ensure selective reduction.

The introduction of methoxymethylamino groups into the pyridine ring is achieved through carbonylation reactions using methanol as a solvent and specific amines as reactants.

Key Parameters:

- Reagents: Methanol and substituted amines.

- Catalysts: Triphenylphosphine and palladium chloride.

- Pressure & Temperature: High-pressure carbon monoxide environment at elevated temperatures.

Optimization for Industrial Scale

For large-scale production, processes are adjusted to minimize effluents, reduce purification steps, and recycle solvents effectively. Scrubbing systems are employed to capture product gases efficiently.

Advantages:

- High purity yield.

- Simplified isolation steps avoiding multi-stage operations.

- Economical recycling of raw materials.

Data Table: Reaction Conditions Summary

| Step | Reagents/Conditions | Catalyst/Support | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|

| Carbonylation | CO, methanol | PdCl₂, PPh₃ | 150 | 40 | High |

| Decarboxylation | NaOH solution | None | Reflux | Atmospheric | Moderate |

| Esterification | Methanol | Acid catalyst | Mild heating | Atmospheric | High |

| Nitro Group Reduction | H₂ gas | Pd/C | Mild heating | Atmospheric | Selective |

| Industrial Optimization | Oxygen | Vanadia-based catalyst | Controlled | Variable | High |

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized to enhance yield?

The compound is typically synthesized via a Hantzsch dihydropyridine synthesis variant. Key steps include:

- Condensation of methyl acetoacetate with 3-nitrobenzaldehyde under basic conditions to form the dihydropyridine core .

- Introduction of the methoxymethylaminocarbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) . Optimization strategies:

Q. Which spectroscopic techniques are most effective for confirming structural integrity and resolving stereochemical ambiguities?

A multi-technique approach is critical:

- 1H/13C NMR : Assign diastereotopic protons (e.g., H4 at δ 4.81–4.91 ppm) and confirm ester carbonyls (C=O at ~1680 cm⁻¹ in IR) . For stereochemistry, use 2D NMR (NOESY or ROESY) to detect spatial proximity between the 3-nitrophenyl group and methyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 475 [M⁺] for analogous compounds) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How should researchers address discrepancies between observed and predicted spectroscopic data, particularly regarding nitro group electronic effects?

Discrepancies often arise from conjugation and steric hindrance:

- NMR Shifts : The nitro group’s electron-withdrawing effect deshields adjacent protons (e.g., aromatic protons on the 3-nitrophenyl ring at δ 7.16–7.38 ppm). Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) to validate resonance structures .

- IR Stretching Frequencies : Nitro group asymmetry (e.g., due to steric strain) may split NO₂ stretching bands. Use computational IR simulations to correlate observed peaks .

Q. What strategies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

Stability studies should follow ICH guidelines:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS (C18 column, acetonitrile/water gradient) to identify products like hydrolyzed esters or reduced nitro groups .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Note: Nitro groups may reduce stability under UV light, necessitating amber glass storage .

Q. In computational modeling, what parameters best simulate this compound’s interactions with biological targets?

Focus on electronic and steric properties:

- Force Fields : Use CHARMM36 or AMBER for MD simulations of ligand-protein binding. Parameterize the nitro group’s partial charges using RESP fitting .

- Docking Studies : Employ AutoDock Vina with flexible residues in the target’s active site. Validate poses with MM/GBSA free-energy calculations .

- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy) with activity using descriptors like Hammett constants (σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.